molecular formula C17H16S4 B14506723 2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine] CAS No. 64958-42-5

2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]

Cat. No.: B14506723
CAS No.: 64958-42-5
M. Wt: 348.6 g/mol
InChI Key: YRSAXQCHYLGEKD-UHFFFAOYSA-N
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Description

2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine]: is a complex organic compound characterized by its unique spiro structure, which involves two benzodithiepine rings connected through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] typically involves the reaction of 3,4-dimethoxythiophene with pentaerythritol in the presence of p-toluenesulphonic acid as a catalyst. The reaction is carried out in dry toluene under reflux conditions for several days. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Bromine, nitric acid, controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

    Spirobi[fluorene-9,9’-xanthene]: Used in the development of organic electronic materials.

    Spirobi[thieno[3,4-b][1,4]dioxepine]: Explored for its use in dye-sensitized solar cells.

    Spirobi[cyclopenta[2,1-b3,4-b’]dithiophene]: Investigated for its potential in organic photovoltaics.

Uniqueness: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.

Properties

CAS No.

64958-42-5

Molecular Formula

C17H16S4

Molecular Weight

348.6 g/mol

IUPAC Name

3,3'-spirobi[2,4-dihydro-1,5-benzodithiepine]

InChI

InChI=1S/C17H16S4/c1-2-6-14-13(5-1)18-9-17(10-19-14)11-20-15-7-3-4-8-16(15)21-12-17/h1-8H,9-12H2

InChI Key

YRSAXQCHYLGEKD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CSC3=CC=CC=C3S1)CSC4=CC=CC=C4SC2

Origin of Product

United States

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